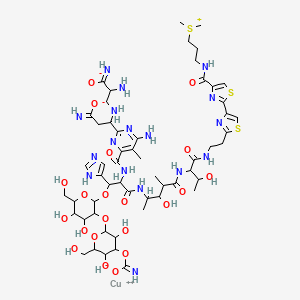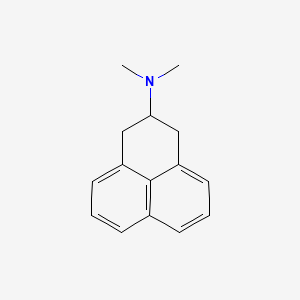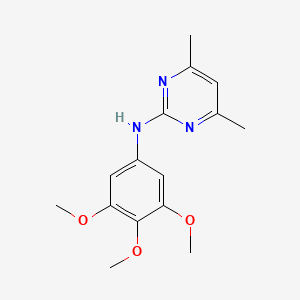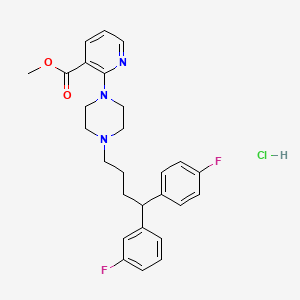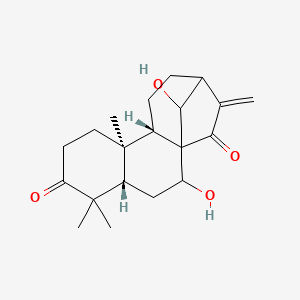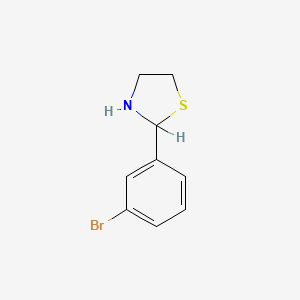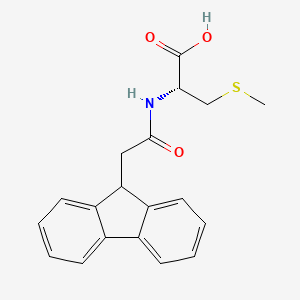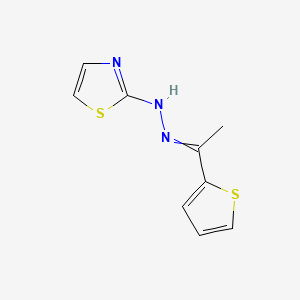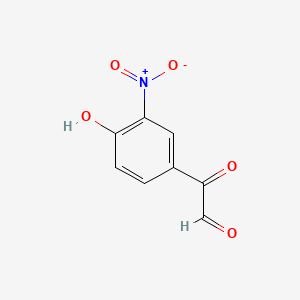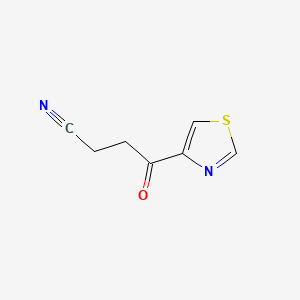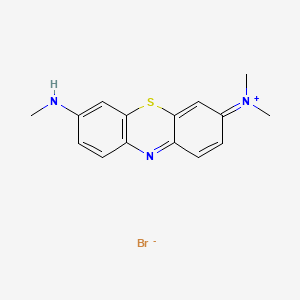
3-(Dimethylamino)-7-(methylamino)phenothiazin-5-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(dimethylamino)-7-(methylamino)phenothiazin-5-ium is an organic cation that is phenothiazin-5-ium substituted by dimethylamino and amino groups at positions 3 and 7 respectively. The chloride salt is the histological dye 'azure B'.
Wissenschaftliche Forschungsanwendungen
1. Crystallography and Solid-State Properties
3-(Dimethylamino)-7-(methylamino)phenothiazin-5-ium bromide, commonly known as Methylene Blue, has been studied for its crystallography and solid-state properties. Notably, two new crystalline phases of Methylene Blue have been characterized, revealing insights into its stacking geometry and supramolecular interactions, which are significant in the context of material science and drug formulation (Canossa, Predieri, & Graiff, 2018).
2. Biomedical and Biological Activity
This compound's derivatives are notable for their light-induced reactions with biological substrates, offering potential applications in biomedical fields. Their roles in biological staining, interaction with proteins, and their antiviral, antibacterial, and antitumor activities have been extensively reviewed (Moura & Cordeiro, 2003).
3. DNA Interactions and Photocleavage
Research has also been conducted on derivatives of this compound for their ability to interact with DNA. For example, a study on a bis-phenothiazinium photosensitizer showed enhanced photocleavage of plasmid DNA, suggesting potential applications in genetic research and therapy (Wilson et al., 2008).
4. Environmental and Industrial Applications
In environmental science, this compound has been used as a pollutant model to study the reduction of harmful dyes. The nanocatalytic reduction of Methylene Blue to its reduced counterpart has applications in various industrial fields (Begum et al., 2019).
5. Electrochemical Studies
Electrochemical genosensors have utilized Methylene Blue for detecting its binding to DNA. This is crucial in the development of DNA biosensors, highlighting its significance in bioanalytical chemistry (Kara et al., 2002).
6. Nonlinear Optical Properties
This compound's nonlinear optical properties have been studied, revealing potential applications in photonics and optical technologies (Badran, 2012).
7. Resistance to Photoinactivation
Methylene Blue, as a reversible inhibitor, has been researched for its resistance to photoinactivation, which is crucial in understanding its stability and efficacy in various applications, including therapeutic uses (Tacal et al., 2013).
Eigenschaften
| 7508-40-9 | |
Molekularformel |
C15H16N3S+ |
Molekulargewicht |
270.4 g/mol |
IUPAC-Name |
dimethyl-[7-(methylamino)phenothiazin-3-ylidene]azanium;bromide |
InChI |
InChI=1S/C15H15N3S.BrH/c1-16-10-4-6-12-14(8-10)19-15-9-11(18(2)3)5-7-13(15)17-12;/h4-9H,1-3H3;1H |
InChI-Schlüssel |
KKGWEPLBCABCDN-UHFFFAOYSA-O |
SMILES |
CNC1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.[Br-] |
Kanonische SMILES |
CNC1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


